5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3-bromophenyl group, a 4-methylpiperazinyl moiety, and an ethyl group at position 2. Its molecular formula is C20H23BrN5OS (calculated based on structural analogs in and ), with a molecular weight of approximately 464.4 g/mol. The ethyl group at position 2 may influence lipophilicity and metabolic stability. No direct biological data are provided in the evidence, but structurally related compounds exhibit antimicrobial and antifungal activities .
Properties
IUPAC Name |
5-[(3-bromophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-5-4-6-13(19)11-12)23-9-7-22(2)8-10-23/h4-6,11,15,25H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDZNUABKDCFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Br)N4CCN(CC4)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with a variety of proteins or receptors due to the presence of a piperazine ring. Piperazine is a common structural motif found in pharmaceuticals and can modulate the pharmacokinetic properties of a drug substance.
Biological Activity
The compound 5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole family, which has garnered attention due to its diverse biological activities, particularly in antibacterial and antiviral domains. This article explores the biological activity of this compound through various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 283.16 g/mol. The presence of the bromophenyl and piperazine moieties contributes to its biological efficacy.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. The compound in focus has shown notable activity against various bacterial strains:
- Mechanism of Action : The compound's antibacterial effect is primarily attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that it binds effectively to the active site of this enzyme, enhancing its inhibitory potency against resistant strains such as E. coli, S. aureus, and P. aeruginosa .
Comparative Efficacy
A comparative analysis of Minimum Inhibitory Concentration (MIC) values reveals that this compound exhibits potent activity:
The MIC values indicate that the compound is significantly more effective than traditional antibiotics like ciprofloxacin and levofloxacin against these pathogens.
Study on Antimycobacterial Activity
In a study conducted by Mohammed et al., the compound was tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that it had comparable efficacy to established treatments, suggesting its potential as a therapeutic agent in combating resistant bacterial infections .
Synergistic Effects
Another study explored the synergistic effects of this compound when combined with other antimicrobial agents. The combination therapy demonstrated enhanced antibacterial activity against multidrug-resistant strains, highlighting its potential in polypharmacy strategies for treating complex infections .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous molecules from the evidence:
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Reference |
|---|---|---|---|---|---|---|
| 5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo-triazol-6-ol | 3-Bromophenyl, 4-methylpiperazinyl, 2-ethyl | C20H23BrN5OS | ~464.4 | Reference compound | |
| 5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo-triazol-6-ol | 4-Bromophenyl (para-Br), 4-phenylpiperazinyl | C23H23BrN5OS | ~506.4 | Bromine at para position; phenylpiperazinyl | |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo-triazol-6-ol | Thiazolo-triazol-6-ol | 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 2-methyl | C25H27ClN5O3S | 536.0 | Chlorine instead of Br; polar O-containing groups | |
| (5Z)-2-(4-Bromophenyl)-5-[[3-(3-methyl-4-propenoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-thiazolo-triazol-6-one | Thiazolo-triazol-6-one | 4-Bromophenyl, propenoxyphenyl-pyrazole | C32H24BrN5O2S | 646.5 | Oxidized core (6-one); extended conjugated system | |
| 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo-triazol-6-ol | 3-Bromophenyl, 4-methylpiperidinyl (vs. piperazinyl) | C19H23BrN4OS | 435.4 | Piperidinyl (1 N) vs. piperazinyl (2 N) |
Key Comparison Points
Substituent Position and Electronic Effects :
- Bromine at the meta position (target compound) vs. para () alters steric and electronic profiles. The para configuration may enhance planarity for receptor binding, while meta introduces asymmetry .
- Piperazinyl (two N atoms) vs. piperidinyl (one N atom) groups () affect basicity and hydrogen-bonding capacity. Piperazinyl derivatives are more polar and may exhibit improved solubility .
Functional Group Modifications :
- Replacement of bromine with chlorine () reduces molecular weight and van der Waals interactions but increases electronegativity.
- Ethoxy/methoxy groups () enhance polarity and metabolic stability compared to alkyl chains .
Core Structure Variations :
- The oxidized thiazolo-triazol-6-one core () may reduce reactivity compared to the hydroxyl-containing triazol-6-ol, influencing redox properties and binding kinetics .
Biological Implications: Piperazine-containing analogs (target compound, ) are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier .
Physicochemical Properties
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight | ~464.4 | ~506.4 | 536.0 |
| LogP (Estimated) | ~3.2 | ~4.1 | ~2.8 |
| Hydrogen Bond Donors | 1 (OH) | 1 (OH) | 2 (OH, NH) |
| Hydrogen Bond Acceptors | 6 | 6 | 8 |
Notes:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting solvents (e.g., DMF or ethanol), catalysts (e.g., triethylamine), and temperature control. For example, stepwise reactions with intermediates like 4-aminotriazole-thiol derivatives can minimize side products. Characterization via 1H NMR and MS ensures structural fidelity . Purity is validated using HPLC (≥95%) with mobile phases tailored to the compound’s polarity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methylpiperazine signals at δ 2.3–3.1 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 490–510) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S, and Br content (e.g., C: 54.2%, H: 5.1%, N: 18.4%) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC and TLC , focusing on hydrolytic cleavage of the thiazole-triazole bond. Lyophilization or inert-atmosphere storage is recommended for long-term stability .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be resolved during structural elucidation?
- Methodological Answer : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations can distinguish regioisomers. Computational tools like DFT-based chemical shift predictions (e.g., Gaussian 09) align experimental and theoretical data .
Q. What experimental designs are effective for studying the compound’s interaction with fungal 14-α-demethylase?
- Methodological Answer :
- Molecular Docking : Use PDB ID 3LD6 for docking (AutoDock Vina) to predict binding poses. Focus on hydrogen bonds with Tyr140 and hydrophobic interactions with the heme group .
- In Vitro Assays : Measure IC50 via spectrophotometric monitoring of lanosterol-to-ergosterol conversion inhibition. Compare with fluconazole as a positive control .
Q. How can regioisomeric impurities be minimized during synthesis of the thiazolo-triazole core?
- Methodological Answer :
- Microwave-Assisted Synthesis : Enhances regioselectivity (e.g., 80°C, 30 min, 300 W) by promoting uniform heating of intermediates .
- Chromatographic Purification : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to isolate the desired regioisomer .
Q. What strategies address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer :
- Free Energy Perturbation (FEP) : Refine docking scores by accounting for ligand flexibility and solvent effects.
- SAR Expansion : Synthesize analogs (e.g., replacing 3-bromophenyl with 4-fluorophenyl) to validate pharmacophore models. Bioactivity data (e.g., MIC against Candida albicans) should correlate with computational binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
